molecular formula C3H3Cl B105463 Propargyl chloride CAS No. 624-65-7

Propargyl chloride

Cat. No.: B105463
CAS No.: 624-65-7
M. Wt: 74.51 g/mol
InChI Key: LJZPPWWHKPGCHS-UHFFFAOYSA-N
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Description

Propargyl chloride, also known as 3-chloroprop-1-yne, is an organic compound with the chemical formula HC≡CCH₂Cl. It is a colorless liquid that is insoluble in water and has a pungent odor. This compound is a versatile alkylating agent used in organic synthesis, particularly in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Propargyl chloride is an efficient propargylating agent . It primarily targets molecules that can undergo nucleophilic substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as propargylation . This involves the displacement of a propargylic alcohol by a nucleophile . The steric hindrance between the substituents in the R group and chloride, as well as the high electronegativity of chlorine, are the two prime reasons for the weakening of the C–O bond and its subsequent cleavage .

Biochemical Pathways

The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The reaction pathway involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords allene derivatives and propargyl substitution products .

Pharmacokinetics

Given its chemical properties, it is likely that it has good solubility in organic solvents , which could influence its absorption and distribution

Result of Action

The primary result of this compound’s action is the generation of propargyl radicals . These radicals can then participate in a variety of reactions, leading to the formation of more complex molecules. For example, it has been used in the synthesis of novel tetraaryl analogs of bisphenol A and triaryl analogs of bisphenol A propargyl resins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the propargylation reaction to occur . Additionally, the reaction is sensitive to steric hindrance and the electronegativity of the involved groups . The compound should be stored in a dark place to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl chloride can be synthesized through several methods. One common laboratory method involves the reaction of propargyl alcohol with thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction with thionyl chloride typically occurs at room temperature, while the reaction with phosgene requires a catalyst and higher temperatures .

Industrial Production Methods: On an industrial scale, this compound is often produced by the continuous reaction of propargyl alcohol with a chlorinating agent in the presence of a catalyst. The reaction is carried out at temperatures ranging from 40 to 70°C. Phosgene is preferred as the chlorinating agent due to its efficiency and the formation of less toxic by-products .

Properties

IUPAC Name

3-chloroprop-1-yne
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InChI

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPPWWHKPGCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl
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DSSTOX Substance ID

DTXSID4060789
Record name 1-Propyne, 3-chloro-
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Molecular Weight

74.51 g/mol
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Physical Description

Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS]
Record name Propargyl chloride
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CAS No.

624-65-7
Record name 3-Chloro-1-propyne
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Record name Propargyl chloride
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Record name 1-Propyne, 3-chloro-
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Record name 1-Propyne, 3-chloro-
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Record name 3-chloropropyne
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
423 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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0 (± 1) mol
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Name
sodium p-toluenesulfinate
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
sodium p-toluenesulfinate
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
Name
sodium p-toluenesulfinate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10.7 g
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reactant
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
18.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl chloride
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Reactant of Route 4
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of propargyl chloride?

A1: this compound has the molecular formula C3H3Cl and a molecular weight of 76.53 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. Proton resonance signals of the methylene and ethynyl hydrogens in this compound exhibit an upfield shift when transitioning from cyclohexane to benzene as a solvent, indicating complex formation. [] Infrared multiphoton excitation studies, coupled with UV excitation, have revealed insights into the photochemistry of this compound, including evidence of infrared multiphoton dissociation on the ground electronic state. [] Additionally, studies employing high-resolution electron energy loss spectroscopy (HREELS) and X-ray photoelectron spectroscopy (XPS) have provided valuable information about the vibrational and electronic features of this compound when adsorbed onto silicon surfaces. []

Q3: How does this compound react with nucleophiles?

A3: this compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. For example, this compound reacts with sodium phenolthiolate, leading to the formation of phenyl propargyl sulfone. []

Q4: Can this compound be used in cyclization reactions?

A4: Yes, this compound is a valuable building block in various cyclization reactions. For instance, palladium(0)-catalyzed cyclization of propargyl chlorides, alongside bromoallenes and carbonates containing internal nucleophiles like hydroxy and benzamide groups, can stereoselectively yield functionalized tetrahydrofuran. The reaction's effectiveness depends on the relative configuration of the benzamide and leaving groups, as well as the leaving group's nature. This bis-cyclization strategy has proven useful in the total synthesis of pachastrissamine, a bioactive marine natural product. []

Q5: How does the presence of a triple bond in this compound influence its reactivity?

A5: The triple bond in this compound participates in various reactions, including:

  • Alkoxycarbonylation: this compound undergoes alkoxycarbonylation reactions to form chlorotetrolic esters. [, ] This reaction involves the insertion of carbon monoxide into the carbon-chlorine bond, followed by reaction with an alcohol.
  • Click Chemistry: this compound acts as a precursor to propargyl azides, which readily participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a prominent example of click chemistry. []
  • Polymerization: this compound can undergo polymerization reactions, leading to the formation of polymers with conjugated bond systems. This polymerization is initiated by the opening of the propargyl triple bond, often activated by interaction with other molecules, such as poly(4-vinylpyridine). []

Q6: Are there any stereoselective reactions involving this compound?

A6: Yes, this compound can participate in enantioselective reactions. For instance, an iridium-catalyzed transfer hydrogenative coupling reaction involving propargyl chlorides and primary benzylic alcohols yields products of propargylation with high enantiomeric excess (ee). [, ] This reaction utilizes [Ir(cod){(R)-segphos}]OTf (cod = 1,5-cyclooctadiene, segphos = 5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, Tf = trifluoromethanesulfonyl) as a catalyst and proceeds through a hydrogen exchange mechanism, forming allenyliridium-aldehyde pairs that subsequently combine to generate the desired chiral propargylation products.

Q7: How does this compound react with organometallic reagents?

A7: this compound reacts with organolithium reagents, such as methyllithium (MeLi) and n-butyllithium (n-BuLi), to form 3-chloro-1-propynyllithium. [] This organolithium species is a valuable intermediate in organic synthesis, reacting with various electrophiles to form substituted alkynes. For instance, it can be used to synthesize chlorotetrolic esters. []

Q8: Can this compound be used to synthesize heterocycles?

A8: Yes, this compound is a valuable precursor for synthesizing selenium-containing heterocycles. For example, aryl isoselenocyanates react with this compound in the presence of malononitrile and triethylamine to yield 2-(3-aryl-2,3-dihydro-4-methyl-1,3-selenazol-2-ylidene)malononitriles as major products. [] Additionally, this compound can be employed in synthesizing linear and angular thienocoumarins and thiopyranocoumarins. []

Q9: What are the applications of this compound in material science?

A9: this compound is used to synthesize oligomers with triple side-chain bonds, which can be further modified through reactions like hydrogenation and aminomethylation. [] Additionally, it can be utilized in the synthesis of silica nanoparticles incorporating triazolyl macrocycles, which are of interest due to their potential applications in various fields like catalysis and sensing. []

Q10: How is computational chemistry used to study the reactions of this compound?

A10: Computational chemistry plays a crucial role in understanding the reactivity of this compound:

  • Reaction Mechanisms: Ab initio calculations have been used to investigate the reaction mechanisms of this compound with chlorine radicals, providing insights into the addition, metathesis, and isomerization pathways involved. []
  • Potential Energy Surfaces: Density functional theory (DFT) calculations help map the potential energy surfaces of reactions involving this compound. These calculations provide information about the relative energies of reactants, intermediates, transition states, and products, enabling researchers to predict reaction pathways and product distributions. [, ]
  • Tunneling Effects: Theoretical investigations have revealed the significance of quantum mechanical tunneling in the dissociation of the this compound molecular ion. This understanding is crucial for accurately predicting reaction rates and product branching ratios. []
  • Photodissociation Dynamics: Computational methods, such as multireference ab initio calculations, help analyze the photodissociation dynamics of this compound. These calculations allow researchers to identify the electronic states involved in the photodissociation process and understand the energy partitioning among the photofragments. []

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